molecular formula C10H13ClFNO B13076317 4-(1-Aminobutyl)-2-chloro-6-fluorophenol

4-(1-Aminobutyl)-2-chloro-6-fluorophenol

Cat. No.: B13076317
M. Wt: 217.67 g/mol
InChI Key: DOJUSMNXZZKWSP-UHFFFAOYSA-N
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Description

4-(1-Aminobutyl)-2-chloro-6-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminobutyl group attached to the phenol ring, along with chlorine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminobutyl)-2-chloro-6-fluorophenol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-fluorophenol with 1-aminobutane under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminobutyl)-2-chloro-6-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

4-(1-Aminobutyl)-2-chloro-6-fluorophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminobutyl)-2-chloro-6-fluorophenol involves its interaction with specific molecular targets. The aminobutyl group may facilitate binding to enzymes or receptors, while the phenol group can participate in hydrogen bonding and other interactions. The chlorine and fluorine substituents may enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Aminobutyl)-2-fluorophenol
  • 4-(1-Aminobutyl)-2-chlorophenol
  • 4-(1-Aminobutyl)-2-bromophenol

Uniqueness

4-(1-Aminobutyl)-2-chloro-6-fluorophenol is unique due to the combination of chlorine and fluorine substituents on the phenol ring. This combination can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

4-(1-aminobutyl)-2-chloro-6-fluorophenol

InChI

InChI=1S/C10H13ClFNO/c1-2-3-9(13)6-4-7(11)10(14)8(12)5-6/h4-5,9,14H,2-3,13H2,1H3

InChI Key

DOJUSMNXZZKWSP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=C(C(=C1)Cl)O)F)N

Origin of Product

United States

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